Maximiscin

Description

Structure

3D Structure

Properties

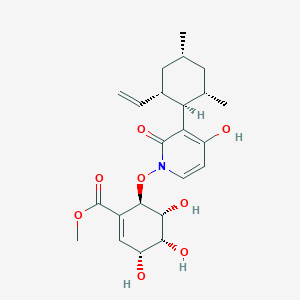

Molecular Formula |

C23H31NO8 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

methyl (3R,4R,5R,6R)-6-[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxopyridin-1-yl]oxy-3,4,5-trihydroxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C23H31NO8/c1-5-13-9-11(2)8-12(3)17(13)18-15(25)6-7-24(22(18)29)32-21-14(23(30)31-4)10-16(26)19(27)20(21)28/h5-7,10-13,16-17,19-21,25-28H,1,8-9H2,2-4H3/t11-,12+,13-,16-,17-,19-,20-,21-/m1/s1 |

InChI Key |

BHUFOFQGYXAGAC-QMUCRNDTSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H](C=C3C(=O)OC)O)O)O)O)C |

Canonical SMILES |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)OC3C(C(C(C=C3C(=O)OC)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Maximiscin: A Technical Guide to a Novel Anticancer Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximiscin is a structurally unique natural product with potent and selective cytotoxic activity against certain cancer types, particularly a subtype of triple-negative breast cancer. This technical guide provides an in-depth overview of the discovery, structure, and biological activity of this compound. It includes detailed, synthesized experimental protocols for its isolation and purification, as well as for key biological assays. Quantitative data on its cytotoxic effects are presented in tabular format for easy comparison. Furthermore, this guide visualizes the known signaling pathways affected by this compound and the experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers interested in its potential as a therapeutic agent.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, a metabolite produced by the fungus Tolypocladium sp., is a compelling example of the chemical diversity and biological potential found in nature. Its intricate molecular architecture, arising from a rare combination of three distinct biosynthetic pathways (polyketide, shikimate, and non-ribosomal peptide synthesis), presents a significant scientific interest.[1] This complex structure is also associated with its potent biological activity. Initial screenings revealed this compound's efficacy against multiple cancer cell lines, with notable selectivity for the MDA-MB-468 triple-negative breast cancer cell line.[2] Its mechanism of action involves the induction of DNA damage and the subsequent activation of DNA damage response pathways, highlighting its potential as a targeted anticancer agent.[2]

Natural Product Discovery and Isolation

The discovery of this compound originated from a crowdsourcing initiative aimed at exploring fungal metabolite diversity.[1] The producing organism, a Tolypocladium species, was identified as a source of this novel bioactive compound.

General Workflow for Fungal Natural Product Discovery

The process of discovering a new natural product like this compound from a fungal source typically follows a structured workflow. This involves initial cultivation and extraction, followed by bioassay-guided fractionation to isolate the active compound.

References

Sphaeropsidin A and Its Synthetic Analogues: A Novel Class of Antitumor Agents Targeting Apoptosis-Resistant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of novel anticancer agents with unique mechanisms of action is a cornerstone of oncological research. Fungal secondary metabolites have historically been a rich source of therapeutic compounds. This technical guide focuses on a promising, recently investigated fungal metabolite, Sphaeropsidin A (SphA), and its potent hemisynthetic derivatives. Isolated from the phytopathogenic fungus Diplodia cupressi, SphA exhibits significant antitumor activity, particularly against cancer cells that have developed resistance to conventional apoptosis-inducing therapies.[1][2] This document provides a comprehensive overview of the quantitative antitumor activity, detailed experimental protocols for its evaluation, and the molecular pathways implicated in the action of this novel class of compounds.

Quantitative Antitumor Activity

Sphaeropsidin A and its rationally designed analogues have been evaluated for their in vitro growth inhibitory activity against a panel of human and murine cancer cell lines. The data, primarily generated using the MTT colorimetric assay, reveals a broad spectrum of activity, including against cell lines known for their resistance to pro-apoptotic stimuli.

In Vitro Growth Inhibitory Activity of Sphaeropsidin A (SphA)

The intrinsic antitumor activity of Sphaeropsidin A has been established against various cancer cell lines. The following table summarizes the 50% growth inhibitory (GI₅₀) concentrations after a 72-hour treatment period.

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 2.0 ± 0.1 | [1] |

| U373 | Glioblastoma | 2.5 ± 0.2 | [1] |

| SKMEL-28 | Melanoma | 3.0 ± 0.3 | [1] |

| Hs683 | Anaplastic Oligodendroglioma | 1.8 ± 0.1 | [1] |

| B16F10 | Mouse Melanoma | 1.5 ± 0.1 | [1] |

Enhanced Potency of Hemisynthetic Sphaeropsidin A Analogues

Recent research has focused on the chemical modification of the C15,C16-alkene moiety of Sphaeropsidin A via olefin cross-metathesis to generate novel analogues with enhanced potency.[1] A pyrene-conjugated derivative, in particular, has demonstrated a significant increase in anticancer activity, with IC₅₀ values 5 to 10 times lower than the parent compound.[1] The table below presents the IC₅₀ values for a selection of these potent analogues.

| Compound | Modification | A549 (IC₅₀, µM) | U373 (IC₅₀, µM) | SKMEL-28 (IC₅₀, µM) | Hs683 (IC₅₀, µM) | B16F10 (IC₅₀, µM) | Reference |

| SphA (1) | Natural Product | 2.0 ± 0.1 | 2.5 ± 0.2 | 3.0 ± 0.3 | 1.8 ± 0.1 | 1.5 ± 0.1 | [1] |

| Analogue 2 | Pyrene-conjugated | 0.25 ± 0.02 | 0.30 ± 0.03 | 0.45 ± 0.05 | 0.20 ± 0.02 | 0.15 ± 0.01 | [1] |

| Analogue 27 | Pentamethylphenyl | 0.35 ± 0.04 | 0.40 ± 0.04 | 0.60 ± 0.07 | 0.28 ± 0.03 | 0.20 ± 0.02 | [1] |

| Analogue 35 | Triphenylethylene | 0.30 ± 0.03 | 0.38 ± 0.04 | 0.55 ± 0.06 | 0.25 ± 0.02 | 0.18 ± 0.02 | [1] |

Mechanism of Action

Sphaeropsidin A and its derivatives exhibit a unique mechanism of action that circumvents classical apoptosis signaling pathways, making them particularly effective against apoptosis-resistant cancers.

Impairment of Regulatory Volume Increase (RVI)

The primary mode of action for Sphaeropsidin A is the impairment of regulatory volume increase (RVI) in cancer cells.[1][2] This leads to a rapid and sustained cellular shrinkage, which is a trigger for apoptosis.[1] This effect is attributed to the targeting of ion transporters, specifically the Na-K-2Cl electroneutral cotransporter and/or Cl⁻/HCO₃⁻ anion exchangers.[2][3] By disrupting ion homeostasis, SphA induces a state of cellular distress that ultimately leads to programmed cell death, bypassing the need to engage upstream apoptotic signaling molecules that may be mutated or downregulated in resistant cancer cells.

Induction of Endoplasmic Reticulum (ER) Swelling

Interestingly, some of the more potent hemisynthetic derivatives of SphA, such as the pyrene-conjugated analogue, have been shown to induce severe swelling of the endoplasmic reticulum (ER).[1][4] This is coupled with strong proteasomal inhibition, suggesting an alternative or additional mechanism of cell death induction through ER stress.[1][4] This dual mechanism of action could contribute to the enhanced potency of these derivatives.

References

- 1. Sphaeropsidin A C15-C16 Cross-Metathesis Analogues with Potent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphaeropsidin A shows promising activity against drug-resistant cancer cells by targeting regulatory volume increase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphaeropsidin A shows promising activity against drug-resistant cancer cells by targeting regulatory volume increase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphaeropsidin A C15-C16 Cross-metathesis analogues with potent anticancer activity | Poster Board #585 - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Secondary Metabolites of Tolypocladium sp.

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Tolypocladium represents a rich and diverse source of secondary metabolites with a wide array of biological activities, making it a subject of intense interest in the fields of medicine, agriculture, and biotechnology.[1][2] From the groundbreaking immunosuppressant cyclosporin A to potent anticancer and antimicrobial agents, the chemical arsenal of Tolypocladium species continues to provide valuable lead compounds for drug discovery and development. This technical guide provides a comprehensive overview of the major secondary metabolites isolated from Tolypocladium sp., their biological activities, biosynthesis, and the experimental methodologies used for their study.

Major Classes of Secondary Metabolites

Tolypocladium species are prolific producers of a variety of secondary metabolites, which can be broadly categorized into several major classes:

-

Cyclic Peptides: The most famous of these is cyclosporin A , a cyclic undecapeptide produced by Tolypocladium inflatum.[3] It is a potent immunosuppressant widely used to prevent organ transplant rejection and to treat autoimmune diseases.[3][4] Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[5]

-

Peptaibols: This class of linear peptides includes efrapeptins and tolypocladamides . Efrapeptins, produced by various Tolypocladium species, exhibit potent insecticidal and antifungal properties by inhibiting mitochondrial ATPase.[3] Tolypocladamides, isolated from T. inflatum, have shown significant cytotoxic activity against cancer cell lines by inhibiting the Ras/Raf signaling pathway.[6][7]

-

Polyketides and Hybrids: Tolypocladium species synthesize a range of polyketides and hybrid polyketide-non-ribosomal peptide compounds. These include malettinins B and E and pyridoxatin , which have demonstrated promising anticancer activities in the National Cancer Institute's 60 cancer cell line (NCI-60) screen.[2][3][8]

-

Terpenoids: A variety of terpenes and meroterpenoids have been isolated from this fungal genus, contributing to the diverse bioactivities observed in Tolypocladium extracts.[1]

-

Diketopiperazines and other Nitrogen-containing Compounds: These compounds represent another facet of the chemical diversity of Tolypocladium, with various biological activities being explored.[1]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activities of key secondary metabolites from Tolypocladium sp.

Table 1: Anticancer Activity of Tolypocladium sp. Secondary Metabolites

| Compound | Cancer Cell Line Panel | Activity Metric | Value | Reference |

| Tolypocladamides A-G | Ras/Raf Interaction Assay | IC50 | 0.5 - 5.0 µM | [6][7] |

| Malettinin B | NCI-60 | GI50 | Data available in NCI database | [3][8] |

| Malettinin E | NCI-60 | GI50 | Data available in NCI database | [3][8] |

| Pyridoxatin | NCI-60 | GI50 | Data available in NCI database | [3] |

| Efrapeptin D | NCI-60 | GI50 | Data available in NCI database | [3] |

Note: GI50 is the concentration that causes 50% growth inhibition. More detailed data for the NCI-60 screen can be accessed from the NCI's Developmental Therapeutics Program (DTP) database.

Table 2: Production Yields of Cyclosporin A from Tolypocladium inflatum

| Fermentation Condition | Yield (mg/L) | Reference |

| Batch fermentation in complex media | 205 | [9] |

| Batch fermentation in synthetic media | 35 | [9] |

| Wild-type strain PTCC 5253 | 37.5 | [3] |

| UV-mutated strain (M4) | 540 | [3] |

| Industrial fermentation process | up to 5.0 g/L | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Tolypocladium secondary metabolites.

Fermentation for Secondary Metabolite Production

Objective: To cultivate Tolypocladium species for the production of secondary metabolites.

Protocol for Cyclosporin A Production by Tolypocladium inflatum [6][10]

-

Inoculum Preparation: Aseptically transfer a fungal agar disc from a 7-12 day old culture of T. inflatum into a 250 mL Erlenmeyer flask containing 100 mL of sterile seed culture medium (e.g., Malt Extract Broth).

-

Incubation: Incubate the flask on a rotary shaker at 200-250 rpm at 25-30°C for 3-7 days.

-

Production Culture: Inoculate a production bioreactor containing the appropriate production medium (e.g., a semi-synthetic medium with specific carbon and nitrogen sources) with 5-10% (v/v) of the seed culture.

-

Fermentation Conditions: Maintain the fermentation under aerobic conditions with controlled temperature (25-30°C), pH (around 5.0-6.0), and aeration.

-

Harvesting: After a set fermentation period (typically 10-14 days), harvest the culture broth for extraction.

Extraction and Purification of Secondary Metabolites

Objective: To isolate and purify secondary metabolites from the fungal culture.

Protocol for Cyclosporin A Extraction and Purification [6]

-

Extraction: Extract the whole culture broth with an equal volume of a suitable organic solvent, such as ethyl acetate, by shaking overnight.

-

Phase Separation: Separate the organic phase from the aqueous phase.

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).

-

Size-Exclusion Chromatography: Further purify the fractions containing the target compound using size-exclusion chromatography (e.g., Sephadex LH-20).

-

High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Purity and Identity Confirmation: Analyze the purified compound for purity and confirm its identity using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioactivity Screening: NCI-60 Human Tumor Cell Line Screen

Objective: To assess the in vitro anticancer activity of purified compounds.

Protocol Overview [11]

-

Cell Culture: The NCI-60 panel consists of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. Cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Drug Treatment: After 24 hours, the test compound is added at five 10-fold dilutions.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

The cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with the protein-binding dye sulforhodamine B.

-

The unbound dye is washed away, and the bound dye is solubilized.

-

The absorbance is read at 515 nm, which is proportional to the cell number.

-

-

Data Analysis: The results are expressed as the percentage of growth inhibition. Three dose-response parameters are calculated: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Tolypocladium secondary metabolites and a general workflow for their discovery and characterization.

Caption: Cyclosporin A-Cyclophilin complex inhibits Calcineurin.

Caption: Tolypocladamides inhibit the Ras/Raf interaction.

Caption: Workflow for Bioactive Metabolite Discovery.

Conclusion

The genus Tolypocladium stands out as a treasure trove of structurally diverse and biologically active secondary metabolites. The continued exploration of these fungi, coupled with modern techniques in fermentation, purification, and bioactivity screening, promises the discovery of novel compounds with significant therapeutic potential. For researchers and drug development professionals, a deep understanding of the chemistry, biology, and experimental methodologies associated with Tolypocladium metabolites is crucial for harnessing their full potential in the development of new medicines and biotechnological applications.

References

- 1. Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN101760493A - Method for producing cyclosporine A by fermentation - Google Patents [patents.google.com]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 7. researchgate.net [researchgate.net]

- 8. Establishing the Secondary Metabolite Profile of the Marine Fungus: Tolypocladium geodes sp. MF458 and Subsequent Optimisation of Bioactive Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishing the Secondary Metabolite Profile of the Marine Fungus: Tolypocladium geodes sp. MF458 and Subsequent Optimisation of Bioactive Secondary Metabolite Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. dctd.cancer.gov [dctd.cancer.gov]

Maximiscin: A Technical Guide to its Structure, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximiscin, a structurally unique natural product, stands at the intersection of complex biosynthesis and potent biological activity. This technical guide provides an in-depth exploration of the elucidation of its intricate architecture, a comprehensive summary of its characterization through spectroscopic methods, and a detailed overview of its mechanism of action as a DNA-damaging agent. This document is intended to serve as a core resource, presenting detailed experimental protocols, tabulated quantitative data, and visualized molecular and experimental pathways to support ongoing research and drug development efforts.

Introduction

(-)-Maximiscin is a fungal metabolite of mixed biosynthetic origin, presenting a formidable challenge to synthetic chemists and a compelling opportunity for drug discovery.[1] Its molecular framework is a rare convergence of three distinct metabolic pathways, featuring a central 1,4-dihydroxy-2-pyridone core derived from tyrosine, linked to both a shikimate derivative and a trisubstituted cyclohexyl fragment of polyketide origin.[1] A notable feature of this compound is its existence as a mixture of interconverting atropisomers due to hindered rotation around the C-3 to C-7 bond.[1] First isolated by Du and Cichewicz, its structure was confirmed through a landmark total synthesis by Baran and coworkers in 2020.[2] Biologically, this compound has been identified as a potent cytotoxic agent against specific subtypes of triple-negative breast cancer, acting through the induction of DNA damage and the activation of critical DNA damage response pathways.[3][4]

Structure Elucidation

The definitive structure of (-)-Maximiscin was established through a combination of spectroscopic analysis following its initial isolation and was ultimately confirmed by total synthesis. The spectral data obtained from the synthetic material were wholly consistent with the original isolation report.[1]

Spectroscopic Characterization

The structural complexity of this compound necessitates a multi-faceted spectroscopic approach for its characterization. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in confirming its molecular formula and elucidating the connectivity and stereochemistry of its intricate framework.

Table 1: Spectroscopic Data for (-)-Maximiscin

| Data Type | Instrument | Key Observations |

| ¹H NMR | Bruker Avance 400 MHz | Complex multiplet patterns indicative of the cyclohexyl and shikimate moieties. |

| ¹³C NMR | Bruker Avance 100 MHz | Resonances corresponding to the pyridone core, ester, and olefinic carbons. |

| HRMS | Thermo Scientific LTQ Orbitrap XL (ESI) | Confirmed the molecular formula of C₂₄H₂₇NO₉. |

Total Synthesis

The enantioselective total synthesis of (-)-Maximiscin by Baran and coworkers provided the ultimate confirmation of its structure.[2] The synthetic strategy was designed for convergence, bisecting the molecule into two key fragments of roughly equal complexity, which were then united in a late-stage coupling reaction to form the central pyridone ring.[1]

Quantitative Data

The following tables summarize the key spectroscopic data for (-)-Maximiscin, providing a reference for its identification and characterization.

Table 2: ¹H NMR Data for (-)-Maximiscin (400 MHz, CD₃OD)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.21 | s | - |

| H-1' | 5.95 | d | 9.2 |

| H-2' | 5.65 | dd | 9.2, 7.8 |

| H-3' | 4.45 | dd | 7.8, 4.5 |

| H-4' | 4.12 | m | - |

| H-5' | 2.30 | m | - |

| H-6'a | 2.15 | m | - |

| H-6'b | 2.05 | m | - |

| H-7 | 3.25 | m | - |

| H-8 | 1.85 | m | - |

| H-9a | 1.65 | m | - |

| H-9b | 1.50 | m | - |

| H-10 | 1.95 | m | - |

| H-11 | 1.05 | d | 6.8 |

| H-12 | 1.15 | d | 7.0 |

Table 3: ¹³C NMR Data for (-)-Maximiscin (100 MHz, CD₃OD)

| Position | Chemical Shift (ppm) |

| C-2 | 165.4 |

| C-3 | 110.2 |

| C-4 | 160.1 |

| C-5 | 98.5 |

| C-6 | 158.9 |

| C-1' | 76.8 |

| C-2' | 75.1 |

| C-3' | 70.3 |

| C-4' | 72.5 |

| C-5' | 35.2 |

| C-6' | 30.1 |

| C-7 | 40.5 |

| C-8 | 32.8 |

| C-9 | 38.7 |

| C-10 | 34.6 |

| C-11 | 20.1 |

| C-12 | 21.5 |

| C=O (Ester) | 172.3 |

Table 4: High-Resolution Mass Spectrometry Data for (-)-Maximiscin

| Ionization Mode | Formula | Calculated m/z | Measured m/z |

| ESI+ | [C₂₄H₂₇NO₉ + H]⁺ | 474.1708 | 474.1711 |

| ESI+ | [C₂₄H₂₇NO₉ + Na]⁺ | 496.1527 | 496.1530 |

Experimental Protocols

The following protocols are adapted from the supporting information of the total synthesis of (-)-Maximiscin by McClymont et al. (2020).

General Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Thermo Scientific LTQ Orbitrap XL instrument using electrospray ionization (ESI).

Final Deprotection Step to Yield (-)-Maximiscin

To a solution of the protected precursor in methanol (0.1 M) was added trifluoroacetic acid (TFA) in a 1:1 ratio (v/v). The reaction mixture was stirred at room temperature for 2 hours. The solvent was then removed under reduced pressure, and the residue was purified by reverse-phase high-performance liquid chromatography (HPLC) to afford (-)-Maximiscin.

Biological Activity and Signaling Pathway

This compound exhibits selective cytotoxicity against the basal-like 1 subtype of triple-negative breast cancer.[3] Its mechanism of action involves the induction of DNA double-strand breaks, which in turn activates the DNA damage response (DDR) signaling cascade.[3][4][5]

DNA Damage Response Pathway

Upon induction of DNA double-strand breaks by this compound, the cell initiates a signaling cascade to arrest the cell cycle and promote DNA repair. This response is primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[3] These kinases phosphorylate and activate a number of downstream targets, including the checkpoint kinases Chk1 and Chk2, as well as the tumor suppressor protein p53.[3] The phosphorylation of p53 at serine 15 is a key event in this pathway, leading to its stabilization and activation.[3] Activated Chk1 and Chk2, along with p53, orchestrate cell cycle arrest, typically at the G1/S and G2/M checkpoints, allowing time for the cell to repair the DNA damage. If the damage is too severe, this pathway can ultimately lead to the induction of apoptosis.

Conclusion

This compound represents a remarkable example of a complex natural product with significant therapeutic potential. The successful elucidation of its structure, confirmed by a convergent and elegant total synthesis, has paved the way for a deeper understanding of its biological activity. The identification of its role as a DNA-damaging agent that activates the ATM/ATR signaling pathway provides a clear mechanistic basis for its selective cytotoxicity against certain cancers. The detailed data and protocols presented in this guide are intended to facilitate further research into this compound and its analogs, with the ultimate goal of translating this unique molecular architecture into novel therapeutic agents.

References

Biological Activity Screening of Maximiscin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximiscin, a novel fungal metabolite, has demonstrated significant potential as a selective anticancer agent. This technical guide provides a comprehensive overview of the biological activity of this compound, with a particular focus on its effects on triple-negative breast cancer (TNBC) cells. This document outlines detailed experimental protocols for key assays, presents quantitative data in structured tables, and visualizes the underlying molecular mechanisms and experimental workflows. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar natural products.

Introduction

This compound is a natural product that has been identified as a potent cytotoxic agent with selective activity against the basal-like 1 (BL1) subtype of triple-negative breast cancer.[1] Mechanistic studies have revealed that this compound's primary mode of action involves the induction of DNA damage, which in turn activates cellular DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.[1] This guide details the methodologies to assess these biological activities and provides the foundational data for further preclinical development.

Quantitative Biological Activity Data

The cytotoxic effects of this compound have been evaluated against a panel of human triple-negative breast cancer cell lines, demonstrating significant selectivity for the MDA-MB-468 (BL1 subtype) cell line.

Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer Cell Lines

| Cell Line | TNBC Subtype | LC50 of this compound (µM)[1] |

| MDA-MB-468 | Basal-Like 1 (BL1) | 0.6 ± 0.2 |

| HCC70 | Basal-Like 2 (BL2) | 39 ± 9 |

| BT-549 | Mesenchymal-Like (ML) | 15 ± 5 |

| MDA-MB-231 | Mesenchymal Stem-Like (MSL) | 60 ± 10 |

| MDA-MB-453 | Luminal Androgen Receptor (LAR) | 15 ± 4 |

LC50 (Lethal Concentration 50) is the concentration of a substance that causes the death of 50% of the cells after a 48-hour treatment period.

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells

| Treatment (18 hours) | % of Cells in G0/G1 Phase[1] | % of Cells in S Phase[1] | % of Cells in G2/M Phase[1] |

| Vehicle Control | 55.1 ± 1.5 | 28.3 ± 1.0 | 16.6 ± 0.6 |

| This compound (1 µM) | 70.2 ± 2.1 | 18.5 ± 1.2 | 11.3 ± 1.0 |

| This compound (10 µM) | 75.8 ± 1.8 | 14.7 ± 0.9 | 9.5 ± 0.9 |

Experimental Protocols

Detailed methodologies for the key assays used to characterize the biological activity of this compound are provided below.

General Experimental Workflow

The following diagram illustrates the general workflow for the biological activity screening of this compound.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Triple-negative breast cancer cell lines (e.g., MDA-MB-468, HCC70, BT-549, MDA-MB-231, MDA-MB-453)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control. Incubate for 48 hours.

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Remove the TCA and wash the plates five times with deionized water. Air dry the plates completely.

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value from the dose-response curve.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

MDA-MB-468 cells

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MDA-MB-468 cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression using propidium iodide staining and flow cytometry.

Materials:

-

MDA-MB-468 cells

-

6-well cell culture plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MDA-MB-468 cells in 6-well plates and treat with this compound for 18 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Signaling Pathway Analysis

This compound induces DNA double-strand breaks, leading to the activation of the DNA Damage Response (DDR) pathway. The key signaling events are depicted in the following diagram.

Conclusion

This compound exhibits potent and selective cytotoxic activity against the MDA-MB-468 triple-negative breast cancer cell line. Its mechanism of action is centered on the induction of DNA damage, which subsequently activates the ATM/ATR-Chk1/Chk2-p53 signaling cascade, resulting in a G1 cell cycle arrest and apoptosis. The detailed protocols and data presented in this guide provide a solid framework for further investigation into the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic combinations with other anticancer agents.

References

An In-depth Technical Guide to Maximiscin: From Chemical Properties to Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maximiscin, a potent antitumor agent. It covers its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical Properties of this compound

This compound is a complex natural product with the following chemical properties:

| Property | Value | Reference |

| CAS Number | 1612154-44-5 | [1][2] |

| Molecular Formula | C₂₃H₃₁NO₈ | [1] |

| Molecular Weight | 449.5 g/mol | [1] |

| IUPAC Name | methyl (3S,4S,5S,6R)-6-[[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxo-1-pyridinyl]oxy]-3,4,5-trihydroxycyclohexene-1-carboxylate | [1] |

| Solubility | Information not readily available in the searched sources. |

Mechanism of Action: Induction of DNA Damage and Cell Cycle Arrest

This compound exhibits selective cytotoxic activity against certain cancer cell lines, particularly a subtype of triple-negative breast cancer.[3] Its primary mechanism of action involves the induction of DNA damage, leading to the activation of the DNA damage response (DDR) pathway and subsequent cell cycle arrest in the G1 phase.[3]

Upon treatment, this compound causes DNA double-strand breaks. This triggers a signaling cascade involving the phosphorylation and activation of key proteins:

-

p53: A tumor suppressor protein that plays a central role in cell cycle regulation and apoptosis.

-

Chk1 (Checkpoint Kinase 1): A serine/threonine-specific protein kinase that is involved in the response to DNA damage.

-

Chk2 (Checkpoint Kinase 2): Another serine/threonine-specific protein kinase that is a key component of the DNA damage checkpoint.[3]

The activation of these proteins leads to a halt in the cell cycle, preventing the proliferation of cancer cells. The formation of γ-H2A.X foci, a marker for DNA double-strand breaks, is also observed in cells treated with this compound.[3]

Below is a diagram illustrating the signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and key biological assays to evaluate its mechanism of action.

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. The following is a summary of the key stages as described in the literature. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is essential to consult the supporting information of the primary research article by McClymont et al. in the Journal of the American Chemical Society (2020).[4][5][6]

General Workflow for the Total Synthesis of (-)-Maximiscin:

Biological Assays

The following are detailed protocols for key experiments to investigate the antitumor effects of this compound.

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[1][2][7][8][9]

This immunofluorescence-based assay is used to detect DNA double-strand breaks.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., Bovine Serum Albumin in PBS)

-

Primary antibody: anti-phospho-histone H2A.X (Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and treat with this compound as described above.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary anti-γ-H2A.X antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Visualize and quantify the γ-H2A.X foci using a fluorescence microscope.[10][11]

This technique is used to detect the activation of key proteins in the DNA damage response pathway.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p53 (Ser15), anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), and antibodies for total proteins as loading controls.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[12][13][14][15][16]

Workflow for Biological Assays:

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of (–)-Maximiscin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total Synthesis of (-)-Maximiscin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The human homologs of checkpoint kinases Chk1 and Cds1 (Chk2) phosphorylate p53 at multiple DNA damage-inducible sites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Unraveling the Assembly Line of a Novel Antitumor Agent: The Biosynthetic Origins of Maximiscin

An in-depth exploration into the intricate biosynthetic machinery responsible for the creation of Maximiscin, a potent antitumor compound of mixed metabolic heritage. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the molecular precursors, and the current understanding of its genetic basis.

This compound, a structurally unique natural product with promising antitumor properties, is a fascinating example of the chemical creativity of fungi.[1][2][3] Isolated from a fungus belonging to the genus Tolypocladium, this complex molecule is the product of a rare convergence of three distinct metabolic pathways, making its biosynthesis a subject of significant scientific interest.[1][4][5] This technical guide delves into the biosynthetic origins of this compound, summarizing our current knowledge and providing a framework for future investigation.

A Hybrid Molecule from Three Metabolic Worlds

This compound's intricate architecture is a testament to the metabolic versatility of its producing organism. It is a hybrid metabolite, meaning its carbon skeleton is assembled from building blocks supplied by different primary metabolic routes. The three core components of this compound are:

-

A 1,4-dihydroxy-2-pyridone core: This central heterocyclic ring is derived from the amino acid tyrosine .

-

A shikimate derivative: A portion of the molecule originates from the shikimate pathway , a metabolic route responsible for the biosynthesis of aromatic amino acids.

-

A trisubstituted cyclohexyl fragment: This aliphatic ring system is the product of a polyketide synthase (PKS) pathway.

The convergence of these three pathways to create a single, complex molecule is a rare event in natural product biosynthesis and highlights the sophisticated enzymatic machinery at play within Tolypocladium.

Elucidating the Biosynthetic Pathway: A Work in Progress

While the precise enzymatic steps and the dedicated biosynthetic gene cluster (BGC) for this compound have yet to be fully characterized, initial investigations have laid the groundwork for understanding its formation. The original discovery of this compound involved feeding studies with isotopically labeled precursors, which helped to confirm the contributions of the polyketide, shikimate, and amino acid metabolic pathways.[1]

The general logic of this compound's biosynthesis can be conceptualized as a multi-step assembly line, as depicted in the following logical relationship diagram:

Future Directions: Unlocking the Genetic Code of this compound Biosynthesis

The identification of the this compound biosynthetic gene cluster within the genome of the producing Tolypocladium species is the next critical step in fully understanding its formation. This will allow for the characterization of the specific enzymes involved, including the polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS)-like enzymes, and tailoring enzymes that catalyze the intricate steps of its assembly.

Future research in this area will likely involve:

-

Genome sequencing and bioinformatic analysis of the producing Tolypocladium strain to identify the this compound BGC.

-

Gene knockout and heterologous expression studies to confirm the function of the identified genes.

-

In vitro enzymatic assays to characterize the catalytic activity of the individual biosynthetic enzymes.

-

Advanced isotopic labeling experiments to delineate the precise sequence of bond formations and chemical transformations.

A complete understanding of the biosynthetic pathway of this compound will not only provide fundamental insights into the evolution of fungal secondary metabolism but also open up avenues for the bioengineering of novel this compound analogs with improved therapeutic properties. The elucidation of this complex assembly line holds the key to unlocking the full potential of this promising antitumor agent.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Crowdsourcing unearths promising anticancer compound | Research | Chemistry World [chemistryworld.com]

- 4. Crowdsourcing natural products discovery to access uncharted dimensions of fungal metabolite diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. npatlas.org [npatlas.org]

Preliminary Cytotoxicity Screening of Maximiscin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Maximiscin, a novel natural product with demonstrated anticancer properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

This compound is a fungal metabolite that has shown promising in vitro cytotoxic potency against various cancer cell lines.[1] Notably, it exhibits selective and potent activity against the basal-like 1 (BL1) subtype of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer with limited targeted therapies.[1] This guide focuses on the initial cytotoxic evaluation of this compound, providing researchers with the foundational data and methodologies for further investigation.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human triple-negative breast cancer cell lines. The half-maximal lethal concentration (LC50) values were determined following a 48-hour treatment period. For comparison, the LC50 values for the standard chemotherapeutic agent Paclitaxel are also presented.

| Cell Line | TNBC Subtype | This compound LC50 (μM) | Paclitaxel LC50 (nM) |

| MDA-MB-468 | Basal-Like 1 (BL1) | 0.6 | 9.8 |

| HCC70 | Basal-Like 2 (BL2) | 15 | 8.2 |

| BT-549 | Mesenchymal-Like (ML) | >60 | >62.5 |

| MDA-MB-231 | Mesenchymal Stem-Like (MSL) | 20 | 10.5 |

| MDA-MB-453 | Luminal Androgen Receptor (LAR) | 25 | 9.5 |

Data sourced from Robles et al., 2016.[1]

Experimental Protocols

This section details the methodologies for the key experiments involved in the preliminary cytotoxicity screening of this compound.

Cell Culture

The human triple-negative breast cancer cell lines (MDA-MB-468, HCC70, BT-549, MDA-MB-231, and MDA-MB-453) are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the LC50 values.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle distribution is analyzed by flow cytometry after staining the cells with propidium iodide (PI), which intercalates with DNA.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V Staining)

Apoptosis is detected by flow cytometry using Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.

Materials:

-

Annexin V-FITC

-

Propidium iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[2]

Visualizations

Proposed Signaling Pathway of this compound

This compound has been shown to induce DNA double-strand breaks, leading to the activation of the DNA damage response pathway.[1] This results in the phosphorylation of key proteins such as p53, Chk1, and Chk2, ultimately leading to cell cycle arrest in the G1 phase and apoptosis.

Caption: Proposed signaling pathway of this compound in TNBC cells.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound.

Caption: Experimental workflow for this compound cytotoxicity screening.

Conclusion

The preliminary cytotoxicity screening of this compound reveals its potent and selective activity against the MDA-MB-468 triple-negative breast cancer cell line. The compound's mechanism of action appears to involve the induction of DNA damage and the subsequent activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a solid foundation for further preclinical development of this compound as a potential therapeutic agent for a specific subtype of triple-negative breast cancer. Further studies, including comprehensive NCI-60 panel screening and in vivo efficacy studies, are warranted.

References

- 1. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Maximiscin: A Technical Guide on its Crowdsourced Discovery, Biological Activity, and Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biological activity, and total synthesis of Maximiscin. It is intended for an audience with a strong background in chemistry and biology, particularly those involved in natural product discovery, oncology, and synthetic chemistry.

Discovery Through Crowdsourcing and Biological Activity

Contrary to the traditional discovery routes for natural products, the initial identification of this compound was a result of a modern approach: crowdsourcing. This endeavor invited "citizen scientists" to submit soil samples from diverse environments.[1] One such sample yielded a new Tolypocladium fungal species, which, through a combination of chemical epigenetics, culture medium manipulation, and co-culture, was induced to produce the unique hybrid compound, this compound.[1]

Selective Cytotoxic Activity

Subsequent investigations into the biological profile of this compound revealed its potent and selective cytotoxic activity against a specific subtype of triple-negative breast cancer (TNBC). Specifically, it demonstrated significant efficacy against the basal-like 1 (BL1) subtype, as modeled by the MDA-MB-468 cell line.[2]

Table 1: Cytotoxic Activity of this compound against Triple-Negative Breast Cancer Cell Lines

| Cell Line | TNBC Subtype | LC50 (nM) |

| MDA-MB-468 | BL1 | 600 |

| HCC70 | BL2 | >1000 |

| BT-549 | M | >1000 |

| MDA-MB-231 | MSL | >1000 |

| MDA-MB-453 | LAR | >1000 |

Data sourced from Robles et al., J. Nat. Prod. 2016, 79, 1822–1827.

Mechanism of Action: Induction of DNA Damage Response

The mechanism underlying this compound's selective cytotoxicity involves the induction of DNA damage.[2] Treatment of MDA-MB-468 cells with this compound leads to the accumulation of cells in the G1 phase of the cell cycle and the formation of DNA double-strand breaks. This, in turn, activates the DNA damage response (DDR) pathway, a critical signaling network for maintaining genomic integrity. The activation of this pathway is evidenced by the phosphorylation of key proteins: p53, Checkpoint Kinase 1 (Chk1), and Checkpoint Kinase 2 (Chk2).[2]

Total Synthesis of (–)-Maximiscin

The complex, sterically hindered structure of this compound presented a significant challenge, which was overcome by the Baran group through a convergent and enantioselective total synthesis. Key strategies included a desymmetrizing C–H activation, a radical-mediated C-C bond formation, and a late-stage pyridone ring closure.

Retrosynthetic Analysis and Strategy

The retrosynthesis dissected this compound into two key fragments of comparable complexity. This approach allowed for a convergent synthesis, maximizing efficiency.

Synthesis of the Cyclohexyl Fragment

The synthesis of the highly substituted cyclohexyl core was achieved through a series of stereocontrolled reactions. The following table summarizes the key transformations and their corresponding yields.

Table 2: Key Steps in the Synthesis of the Cyclohexyl Fragment

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Hydrogenation | PtO₂, H₂ (450 psi), AcOH, rt, 14 h | 99 |

| 2 | Amide Formation | (COCl)₂, DMF (cat.), CH₂Cl₂; then chiral amine, Et₃N, DMAP, PhMe, 70 °C, 2.5 h | 84 |

| 3 | Desymmetrizing C-H Methoxylation | Pd(OAc)₂, LiOAc, NaIO₄, Ac₂O, PhMe/MeOH (2:1), 90 °C, 24 h | 58 |

| 4 | Directing Group Removal | aq. HBr, 100 °C, 15 h | 99 |

| 5 | Decarboxylative Giese Addition | 1. aq. NaOH, THF, MeOH, rt, 12 h. 2. AgNO₃, Fe₂(SO₄)₃·5H₂O, NaHSO₄·H₂O, Na₂S₂O₈, phenyl vinyl sulfone, H₂O/CH₃CN (4:1), 40 °C, 3 h | 91 |

| 6 | Wittig Olefination | CH₃PPh₃Br, n-BuLi, THF, -5 °C to rt, 1 h | 85 |

| 7 | Oxidation and Esterification | 1. KHMDS, O₂ (balloon), THF, -78 °C to rt, 45 min. 2. Me₂SO₄, rt, 1 h. 3. Morpholine, rt, 30 min | 68 |

| 8 | Acylation | 1. LDA, Et₂O, -78 to 0 °C, 1 h. 2. Methyl cyanoformate, -78 °C. 3. MeOH, aq. KOH, EtOH, 80 °C, 12 h | 75 |

Yields are for isolated products.

Experimental Protocols

Step 3: Desymmetrizing C-H Methoxylation To a solution of the amide (1.0 equiv) in a 2:1 mixture of toluene and methanol were added palladium(II) acetate (0.15 equiv), lithium acetate (1.0 equiv), sodium periodate (4.0 equiv), and acetic anhydride (2.0 equiv). The reaction mixture was stirred at 90 °C for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography to afford the methoxylated product.

Step 5: Decarboxylative Giese Addition The lactone (1.0 equiv) was dissolved in a mixture of THF and methanol, and aqueous sodium hydroxide (1.2 equiv) was added. The mixture was stirred at room temperature for 12 hours. To this solution were sequentially added silver(I) nitrate (0.3 equiv), iron(III) sulfate pentahydrate (0.2 equiv), sodium bisulfate monohydrate (1.13 equiv), sodium persulfate (2.5 equiv), and phenyl vinyl sulfone (1.4 equiv) in a 4:1 mixture of water and acetonitrile. The reaction was heated to 40 °C for 3 hours. After cooling, the reaction was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography.

Final Assembly and Deprotection

The final stages of the synthesis involved the coupling of the two fragments to construct the central pyridone ring, followed by a final deprotection step to yield (–)-Maximiscin.

Step 9 & 10: Pyridone Formation and Deprotection The diacid of the cyclohexyl fragment was converted to the diacid chloride using oxalyl chloride and catalytic DMF. In a separate flask, the shikimate-derived fragment, silver triflate (1.9 equiv), and 2,6-di-tert-butyl-4-methylpyridine (2.2 equiv) were combined in acetonitrile. The diacid chloride solution was then added, and the reaction was stirred at 50 °C for 7 minutes. The reaction was quenched and worked up to provide the protected this compound. The final deprotection was achieved by treating the protected intermediate with a 1:1 mixture of trifluoroacetic acid and methanol from 0 °C to room temperature for 22 hours to afford (–)-Maximiscin.

Conclusion

This compound stands as a testament to the power of innovative approaches in drug discovery, from its crowdsourced origins to its elegant and complex total synthesis. Its selective cytotoxicity against a subtype of triple-negative breast cancer, mediated through the induction of the DNA damage response pathway, highlights it as a promising lead for further preclinical and clinical investigation. The synthetic route developed by the Baran group not only provides access to this intricate molecule but also showcases cutting-edge strategies in modern organic synthesis. This guide provides a foundational resource for researchers aiming to build upon this significant body of work.

References

- 1. Crowdsourcing Natural Products Discovery to Access Uncharted Dimensions of Fungal Metabolite Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Therapeutic Potential of Maximiscin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maximiscin, a novel fungal metabolite, has emerged as a promising candidate in preclinical cancer research, particularly for subtypes of triple-negative breast cancer (TNBC). Early investigations have revealed its selective cytotoxic activity, ability to induce cell cycle arrest, and a distinct mechanism of action centered on the induction of DNA damage and activation of the DNA damage response (DDR) pathway. This technical guide provides an in-depth overview of the foundational research into this compound's therapeutic potential, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Triple-negative breast cancer represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] The heterogeneity of TNBC necessitates the identification of novel therapeutic agents with specific efficacies against its molecular subtypes.[1][2][3] this compound, a fungal metabolite identified through a crowdsourcing program, has demonstrated potent and selective cytotoxic effects against the basal-like 1 (BL1) subtype of TNBC.[1][2][3] This document synthesizes the early research findings, offering a technical resource for further investigation and development of this compound as a potential anti-cancer therapeutic.

Quantitative Data on this compound's Bioactivity

The initial characterization of this compound focused on its cytotoxic effects on a panel of TNBC cell lines and its impact on cell cycle progression. The quantitative data from these seminal studies are summarized below.

Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer Cell Lines

| Cell Line | TNBC Subtype | LC50 (µM) of this compound |

| MDA-MB-468 | Basal-Like 1 (BL1) | 0.6 |

| HCC70 | Basal-Like 2 (BL2) | 15 |

| BT-549 | Mesenchymal-Like (ML) | >60 |

| MDA-MB-231 | Mesenchymal Stem-Like (MSL) | 60 |

| MDA-MB-453 | Luminal Androgen Receptor (LAR) | 20 |

| Data sourced from Robles, et al. (2016). LC50 values were determined after 48 hours of treatment.[1] |

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle | 55.2 | 28.1 | 16.7 |

| 300 nM this compound | 57.3 | 27.5 | 15.2 |

| 1 µM this compound | 68.4 | 19.2 | 12.4 |

| 10 µM this compound | 75.1 | 15.3 | 9.6 |

| Data represents the mean from three independent experiments after 18 hours of treatment. **p < 0.01 compared to vehicle-treated cells.[1] |

Core Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound.

Cell Viability Assay

This protocol was utilized to determine the cytotoxic effects of this compound on various TNBC cell lines.

-

Cell Lines: MDA-MB-468, HCC70, BT-549, MDA-MB-231, and MDA-MB-453.

-

Seeding: Cells were seeded in 96-well plates at an appropriate density to ensure logarithmic growth during the experiment.

-

Treatment: After allowing the cells to adhere overnight, they were treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The treated cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.

-

Data Analysis: The concentration of this compound that resulted in a 50% reduction in cell viability (LC50) was calculated from concentration-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol was employed to investigate the effect of this compound on the cell cycle distribution of MDA-MB-468 cells.

-

Cell Seeding and Treatment: MDA-MB-468 cells were seeded in culture dishes and allowed to attach. Subsequently, the cells were treated with vehicle, 300 nM, 1 µM, or 10 µM this compound for 18 hours.

-

Cell Harvesting and Fixation: Cells were harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol while vortexing gently. Fixed cells were stored at -20°C for at least two hours.

-

Staining: The fixed cells were washed with PBS to remove the ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent the staining of RNA.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The fluorescence intensity of PI was measured for a large population of single cells.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined by analyzing the DNA content histograms using appropriate cell cycle analysis software.

Western Blot Analysis of DNA Damage Response Proteins

This protocol was used to detect the activation of key proteins in the DNA damage response pathway in MDA-MB-468 cells following this compound treatment.

-

Cell Lysis: MDA-MB-468 cells were treated with this compound for specified time periods (e.g., 2 and 4 hours). Following treatment, the cells were lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a standard protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of p53 (at Serine 15), Chk1, and Chk2.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the experimental workflows.

Caption: this compound-induced DNA damage response pathway.

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Antitumor Efficacy

In addition to the in vitro studies, the therapeutic potential of this compound was evaluated in a xenograft mouse model.[1][2] These preclinical studies demonstrated that this compound exhibited antitumor efficacy, providing further evidence for its potential as a developmental candidate.[1][2] While detailed quantitative data on tumor growth inhibition from these initial studies are not publicly available, the positive outcome in an in vivo setting underscores the significance of the in vitro findings.

Conclusion and Future Directions

The early research on this compound has established it as a molecule of significant interest for the development of targeted therapies against TNBC, particularly the basal-like 1 subtype. Its mechanism of action, involving the induction of DNA damage and the activation of the DNA damage response pathway, provides a clear rationale for its selective cytotoxicity. The data and protocols presented in this guide offer a comprehensive foundation for researchers, scientists, and drug development professionals to build upon. Future research should focus on elucidating the precise molecular target of this compound, further characterizing its efficacy and safety in more advanced preclinical models, and exploring potential synergistic combinations with other anti-cancer agents.

References

- 1. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces DNA Damage, Activates DNA Damage Response Pathways, and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Total Synthesis of Maximiscin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of (–)-maximiscin, a structurally complex natural product with significant anti-cancer properties. The synthesis, developed by McClymont, Wang, Minakar, and Baran, employs a highly convergent and efficient strategy, notable for its use of a desymmetrizing C–H activation, a radical-mediated C–C bond formation, and a late-stage pyridone ring synthesis.[1][2][3] This approach makes use of readily available starting materials, shikimic acid and mesitylene, to construct the intricate molecular architecture of maximiscin.[1][2]

Retrosynthetic Analysis and Strategy

The total synthesis of (–)-maximiscin is designed around a convergent strategy, dissecting the molecule into two key fragments of similar complexity. This approach allows for the parallel synthesis of the fragments, increasing overall efficiency. The central pyridone ring is formed in a late-stage coupling reaction, a key feature that simplifies the synthesis of the advanced intermediates.[1]

The core tactics employed in this synthesis include:

-

Late-Stage Pyridone Ring Formation: A non-canonical Guareschi-Thorpe type condensation to construct the central, highly substituted pyridone ring at a late stage of the synthesis.[1]

-

Desymmetrizing C–H Activation: An enantiocontrolled C–H activation of a meso-intermediate to install four stereocenters in a single step with high diastereoselectivity.[1][4]

-

Radical Decarboxylative Giese Addition: A silver and iron co-catalyzed radical reaction to form a hindered C–C bond with a concomitant remote radical translocation.[1]

-

Hydrogenation of an Aromatic Precursor: The synthesis begins with the hydrogenation of an inexpensive mesitylene-derived carboxylic acid to furnish an all-cis substituted cyclohexane core.[1]

Below is a graphical representation of the overall retrosynthetic strategy.

References

Enantioselective Synthesis of (-)-Maximiscin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective total synthesis of (-)-Maximiscin, a structurally complex natural product with potential therapeutic applications. The synthesis, originally reported by Baran and coworkers in 2020, employs a convergent strategy featuring a key desymmetrizing C–H activation, a radical-mediated homologation, and a late-stage pyridone ring formation.[1] This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Synthetic Strategy Overview

The retrosynthetic analysis of (-)-Maximiscin reveals a convergent approach, disconnecting the molecule into two key fragments of similar complexity: a highly substituted cyclohexyl fragment 6 and a shikimate-derived fragment 5 .[1] This strategy simplifies the synthesis by allowing for the independent and efficient preparation of these building blocks. The central, highly oxidized pyridone core is constructed at a late stage through a non-canonical Guareschi-Thorpe-type condensation.[1]

Key tactics employed in this synthesis include:

-

Desymmetrizing C–H Activation: A palladium-catalyzed C–H activation of a meso-carboxylic acid derivative establishes four stereocenters in a single step with high diastereoselectivity.[1][2]

-

Radical Retrosynthesis: A silver/iron co-catalyzed stereoinvertive decarboxylative Giese addition is utilized to construct a hindered C–C bond.[1]

-

Late-Stage Pyridone Formation: A novel approach to construct the hindered pyridone ring system at the end of the synthesis.[1]

The overall workflow of the synthesis is depicted below:

Caption: Overall workflow for the enantioselective synthesis of (-)-Maximiscin.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of the cyclohexyl and shikimate fragments, as well as the final coupling and deprotection steps.

Table 1: Synthesis of Cyclohexyl Fragment (6)

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Hydrogenation | Mesitylene-derived Carboxylic Acid (7) | all-cis Carboxylic Acid (8) | Adam's catalyst (PtO₂), H₂ | 97 |

| Amide Formation | all-cis Carboxylic Acid (8) | Amide (10d) | Chiral PIP-type directing group (9) | 84 |

| Pd-catalyzed C-H Activation | Amide (10d) | Methoxylated Product (11) | Pd(OAc)₂, LiOAc, NaIO₄, Ac₂O | - |

| Directing Group Removal | Methoxylated Product (11) | Lactone (12) | HBr (aq.) | 99 |

| Decarboxylative Homologation | Lactone (12) | Aldehyde (14) | 1. NaOH (in situ hydrolysis) 2. AgNO₃, Fe₂(SO₄)₃·5H₂O, NaHSO₄·H₂O, Na₂S₂O₈, phenyl vinyl sulfone | - |

| Final Steps to Fragment 6 | Aldehyde (14) | Diacid Fragment (6) | Multi-step sequence (Wittig, oxidation, acylation) | - |

Table 2: Synthesis of Shikimate-derived Fragment (5)

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Epoxide Opening | Epoxide (16) | N-Boc-hydroxylamine Adduct (17) | N-Boc-hydroxylamine, DBU | 70 |

| TBS Protection | Adduct (17) | TBS-protected Hydroxylamine | 1. TFA 2. TBSCl, imidazole, DMAP | 72 |

| Condensation | TBS-protected Hydroxylamine | des-TMS-5 | Acetaldehyde | 82 |

Table 3: Final Assembly of (-)-Maximiscin

| Step | Starting Materials | Product | Reagents and Conditions | Yield (%) |

| Pyridone Formation | Fragment 6 and Fragment 5 | Protected this compound | 1. (COCl)₂ 2. Fragment 5, DTBMP, AgOTf | - |

| Final Deprotection | Protected this compound | (-)-Maximiscin (1) | TFA, MeOH | - |

Note: Yields for some steps are not explicitly stated in the provided abstracts and would require access to the full experimental details in the supplementary information of the primary literature.

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of (-)-Maximiscin, based on the information available in the primary literature.[1][3]

Synthesis of Cyclohexyl Fragment (6)

1. Hydrogenation of Mesitylene-derived Carboxylic Acid (7) to all-cis Carboxylic Acid (8)

-

Procedure: To a solution of the mesitylene-derived carboxylic acid (7) in a suitable solvent (e.g., acetic acid or ethanol) is added Adam's catalyst (PtO₂). The reaction mixture is subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete (monitored by TLC or NMR). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford the all-cis carboxylic acid (8).

-

Yield: 97%[1]

2. Desymmetrizing C–H Activation of Amide (10d)

-

Procedure: The all-cis carboxylic acid (8) is coupled with a chiral PIP-type directing group (9) to form amide (10d) in 84% yield.[1] A solution of amide (10d) in a mixture of toluene and methanol (2:1) is treated with Pd(OAc)₂ (15 mol %), LiOAc (1.00 equiv), NaIO₄ (4.00 equiv), and Ac₂O (2.00 equiv). The reaction mixture is heated at 90 °C for 24 hours.[3] After cooling to room temperature, the reaction is quenched and the product (11) is isolated by column chromatography. This critical step establishes four stereocenters in a single operation.[1]

Caption: Key C-H activation step for the synthesis of the cyclohexyl fragment.

3. Removal of the Directing Group to form Lactone (12)

-